3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride

Description

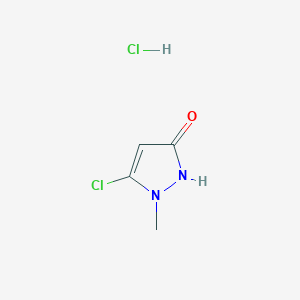

3-Chloro-2-methyl-1H-pyrazol-5-one hydrochloride is a heterocyclic compound featuring a pyrazole backbone substituted with a chlorine atom at position 3, a methyl group at position 2, and a ketone group at position 5, forming a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis and material science.

Properties

IUPAC Name |

3-chloro-2-methyl-1H-pyrazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O.ClH/c1-7-3(5)2-4(8)6-7;/h2H,1H3,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNKYDZQJPCPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-2-methyl-1H-pyrazole and hydrochloric acid.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Common solvents used include ethanol or methanol.

Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the hydrochloride ion, resulting in the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various substituted pyrazole derivatives, which can be tailored for specific functional groups depending on the reagents used in the reactions.

Table 1: Common Reactions Involving 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride

| Reaction Type | Product Type | Notes |

|---|---|---|

| Nucleophilic Substitution | Substituted Pyrazoles | Various functional groups can be introduced. |

| Cyclization | Heterocyclic Compounds | Forms complex ring structures. |

| Condensation | Pyrazole Derivatives | Useful in synthesizing pharmaceuticals. |

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against a variety of Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases .

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Conditions | References |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | In vitro studies on inflammatory markers | |

| Antifungal | Various fungal strains |

Pharmaceutical Applications

Drug Development Intermediate

The compound is being explored as a pharmaceutical intermediate in the synthesis of new drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects in potential drug candidates .

Case Study: Anticancer Research

Recent studies have highlighted the potential of pyrazole derivatives, including those derived from this compound, in anticancer therapies. These derivatives have shown promise in inhibiting tumor growth in preclinical models, indicating their value in cancer treatment research .

Industrial Applications

Agrochemicals Production

In the industrial sector, this compound is utilized in the formulation of agrochemicals. Its ability to act as a pesticide or herbicide precursor is significant for agricultural applications .

Dyes and Pigments

Additionally, it finds use in the production of dyes and pigments due to its stable chemical structure and reactivity with various substrates.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Key Observations :

- Position of Chlorine : In pyrazole derivatives, chlorine at C3 or C5 (vs. C4 in ) affects electronic distribution and reactivity.

- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility compared to neutral analogs (e.g., isothiazolone in ).

- Functional Groups : Ketones (target compound) vs. amines () or lactams () influence hydrogen bonding and bioactivity.

Physicochemical Properties

Melting points and solubility trends:

Key Observations :

Biological Activity

3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been evaluated for various biological activities, particularly its antileishmanial and antimalarial properties. Research indicates that it interacts with specific molecular targets, leading to inhibition of key biochemical pathways in pathogens such as Leishmania and Plasmodium species.

Key Biological Activities:

- Antileishmanial Activity : Demonstrated potent effects against Leishmania aethiopica.

- Antimalarial Activity : Effective against Plasmodium berghei, showing promise in treating malaria.

- Antimicrobial Properties : Exhibits activity against various bacteria and fungi.

The biological effects of 3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride are attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for the survival of parasites, disrupting their metabolic processes.

- Receptor Interaction : It acts as a ligand for various receptors, potentially modulating signaling pathways.

- Metal Ion Coordination : The imidazole ring can bind metal ions in metalloproteins, influencing enzymatic activity.

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of 3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride.

In Vitro Studies

- Antipromastigote Activity : In vitro tests showed that the compound effectively inhibits the promastigote stage of Leishmania, with IC50 values indicating strong potency .

- Detection Methods : Utilized in mass spectrometry for detecting reducing carbohydrates, enhancing analytical sensitivity .

In Vivo Studies

- Animal Models : Studies using Plasmodium berghei in mice demonstrated significant reductions in parasitemia, suggesting potential for therapeutic use in malaria .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to related compounds:

| Compound | Antileishmanial Activity | Antimalarial Activity | Mechanism of Action |

|---|---|---|---|

| 3-Chloro-2-methyl-1H-pyrazol-5-one; HCl | Potent | Potent | Enzyme inhibition, receptor interaction |

| 1-Methyl-1H-pyrazole derivatives | Moderate | Weak | Enzyme inhibition |

| Pyrazolo[3,4-b]pyridines | Variable | Moderate | Receptor modulation |

Case Study 1: Antileishmanial Efficacy

A study evaluated the efficacy of 3-Chloro-2-methyl-1H-pyrazol-5-one; hydrochloride against Leishmania aethiopica in vitro. Results indicated an IC50 value significantly lower than traditional treatments, highlighting its potential as a novel therapeutic agent .

Case Study 2: Antimalarial Potential

In a controlled study using mice infected with Plasmodium berghei, treatment with the compound resulted in a marked decrease in parasitemia levels compared to untreated controls. The study concluded that the compound could be a candidate for further development as an antimalarial drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.